molecular formula C20H24O6 B077160 Dibenzo-18-crown-6 CAS No. 14187-32-7

Dibenzo-18-crown-6

Cat. No.: B077160
CAS No.: 14187-32-7
M. Wt: 360.4 g/mol
InChI Key: YSSSPARMOAYJTE-UHFFFAOYSA-N
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Description

Dibenzo-18-crown-6 is an organic compound with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂. It is a white solid that is soluble in organic solvents. As one of the most popular crown ethers, it facilitates the dissolution of many salts in organic solvents. This compound is related to the non-benzannulated 18-crown-6 and is known for its ability to form stable complexes with various cations, particularly potassium ions .

Mechanism of Action

Target of Action

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic ligand that primarily targets and binds to various metal cations in solution phase . It has been shown to interact with ions such as zinc and lead , among others. The primary role of these interactions is to facilitate the dissolution of many salts in organic solvents .

Mode of Action

DB18C6 interacts with its targets through a process known as complexation. The compound has an open configuration where the constituent oxygen atoms exhibit a highly negative electrostatic potential . This allows it to spontaneously interact with and bind to positively charged ions to form stable metal-ligand complexes . For example, it has been found to suppress Ca2+ currents through channels in tumor cells .

Biochemical Pathways

For instance, in tumor cells, DB18C6 has been found to inhibit the growth of sarcoma-45 and carcinosarcoma Walker-256 tumors, presumably by blocking Ca2+ channels .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents . This solubility could potentially impact its absorption and distribution within the body. More research is needed to fully understand the pharmacokinetics of DB18C6.

Result of Action

The molecular and cellular effects of DB18C6’s action largely depend on the specific ions it interacts with. For example, when it binds to Ca2+ ions in tumor cells, it can inhibit tumor growth . In another instance, when interacting with lead ions, DB18C6 forms a multi-layered lead Ion-selective Membrane (ISM), allowing selective electrochemical detection and quantification of lead .

Action Environment

The action, efficacy, and stability of DB18C6 can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s ability to dissolve salts . Additionally, the presence of other ions in the environment can impact DB18C6’s selectivity and binding behavior

Preparation Methods

Dibenzo-18-crown-6 can be synthesized from catechol and bis(chloroethyl) ether. The synthetic route involves the reaction of catechol with bis(chloroethyl) ether in the presence of a base, typically potassium hydroxide, to form the crown ether structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Dibenzo-18-crown-6 undergoes various chemical reactions, including complexation, substitution, and redox reactions. It forms stable complexes with metal cations such as sodium, potassium, and lead. Common reagents used in these reactions include metal salts and organic solvents. The major products formed from these reactions are metal-crown ether complexes, which have applications in various fields .

Scientific Research Applications

Dibenzo-18-crown-6 has numerous scientific research applications:

Comparison with Similar Compounds

Dibenzo-18-crown-6 is unique among crown ethers due to its benzene rings, which provide additional stability and specificity in complexation reactions. Similar compounds include:

This compound stands out due to its ability to form highly stable complexes with specific metal ions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene
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InChI

InChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YSSSPARMOAYJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1
Source PubChem
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Molecular Formula

C20H24O6
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Related CAS

77110-11-3
Record name Poly(dibenzo-18-crown-6)
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DSSTOX Substance ID

DTXSID6022428
Record name Dibenzo-18-crown-6
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Molecular Weight

360.4 g/mol
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Physical Description

Light beige fibers or powder; [Alfa Aesar MSDS]
Record name Dibenzo-18-crown-6
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CAS No.

14187-32-7
Record name Dibenzo-18-crown-6
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Record name DIBENZO-18-CROWN-6
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Record name Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-
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Record name Dibenzo-18-crown-6
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Record name Dibenzo[a,j]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
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Record name DIBENZO-18-CROWN-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dibenzo-18-crown-6 exhibits a strong affinity for alkali metal ions, particularly potassium ions (K+), due to the size compatibility between the ionic radius of K+ and the cavity of the crown ether ring [, , ]. This interaction leads to the formation of stable host-guest complexes, where the cation is encapsulated within the crown ether cavity. This complexation can significantly alter the solubility, reactivity, and transport properties of the bound species, making this compound a valuable reagent in separation processes, phase-transfer catalysis, and sensor development.

ANone:

  • Spectroscopic Data:
    • IR: Characteristic peaks for C-O-C stretching vibrations of the crown ether ring are observed in the range of 1000-1200 cm-1. [, , ]
    • 1H NMR: Signals corresponding to the aromatic protons of the dibenzo- units and the methylene protons of the crown ether ring appear in the expected regions. [, , , ]
    • 13C NMR: Distinct peaks for the aromatic carbons, the methylene carbons of the crown ether ring, and any substituted carbons on the dibenzo- units are observed. [, ]

A: this compound acts as an efficient phase-transfer catalyst by forming complexes with alkali metal cations, making them soluble in organic solvents. This enhances the reactivity of anionic nucleophiles in organic reactions by increasing their concentration in the organic phase. Applications include nucleophilic substitutions, alkylations, and oxidations. [, , , ]

ANone: Computational methods like DFT (Density Functional Theory) are employed to:

  • Calculate binding energies: This helps understand the strength and selectivity of complexation with various metal ions. []
  • Predict optimal structures: Simulating the geometry of DB18C6 complexes with different cations. [, ]
  • Analyze electronic properties: Examining the charge distribution within the complex. []

ANone: Modifications like:

  • Alkyl Substitutions: Introducing alkyl groups can influence the cavity size and electron density of the crown ether, affecting its binding affinity and selectivity towards different cations. For instance, di-tert-butyl-dibenzo-18-crown-6 showed increased binding energy with Sr2+ compared to unsubstituted DB18C6. []
  • Introduction of functional groups: Replacing benzene rings with other aromatic systems or adding functional groups can alter its complexation behavior. [, , ]

A: this compound is generally stable under ambient conditions. Its formulation depends on the intended application. For example, in electrochemical sensors, it is often incorporated into a polymer matrix like poly(vinyl chloride) along with plasticizers and additives to achieve desired mechanical and electrochemical properties. [, ]

ANone: While specific SHE regulations for this compound might vary depending on the geographical location and application, it is essential to handle this compound with care. General laboratory safety practices, including wearing appropriate personal protective equipment and working in a well-ventilated area, should always be followed. Consult local regulations and safety data sheets for detailed information.

ANone: The provided research papers primarily focus on the chemical and material properties of this compound and its applications in areas like separation science, catalysis, and sensor development. There is limited information available regarding its potential pharmacological properties or applications.

ANone: Several alternatives to this compound exist, including:

  • Other crown ethers: Different ring sizes and substituents can be found, offering different selectivity profiles. [, , ]

    ANone: Research on this compound and related compounds benefits from standard chemical synthesis and characterization tools. Key resources include:

    • X-ray crystallography: Provides detailed three-dimensional structures of crystalline complexes. [, ]
    • Computational chemistry software: Allows for theoretical calculations and simulations. [, ]

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